H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH
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Overview
Description
The compound H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH is a peptide composed of 19 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, peptide synthesis is often scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Peptides like H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for the synthesis of larger proteins and for studying protein-protein interactions.
Biology: Employed in the study of cellular signaling pathways and receptor binding.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of diagnostic assays and as components in cosmetic products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including receptors, enzymes, and other proteins. The binding of a peptide to its target can trigger a cascade of biochemical events, leading to a physiological response. For example, peptides can act as agonists or antagonists of receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH
- H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH2
Uniqueness
The uniqueness of H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH lies in its specific sequence, which determines its structure and function
Biological Activity
H-Tyr-Ser-Met-Lys-Glu-Thr-Thr-Met-Lys-Ile-Ile-Pro-Phe-Asn-Arg-Leu-Ser-Ile-Gly-OH is a synthetic peptide that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications based on current research findings.
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps involved include:
- Deprotection : Removal of the protecting group from the amino acid attached to the resin.
- Coupling : Addition of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Cleavage : Cleavage of the peptide from the resin using trifluoroacetic acid (TFA) .
The biological activity of this peptide is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The peptide can modulate the activity of these targets, triggering downstream signaling pathways that influence various biological processes.
Key Mechanisms :
- Receptor Binding : The peptide may bind to specific receptors, altering their conformation and activity.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antihypertensive Effects : Similar peptides have shown potential in lowering blood pressure through inhibition of angiotensin-converting enzyme (ACE). The presence of positively charged amino acids at the C-terminal position enhances binding to ACE, which may contribute to antihypertensive activity .
- Antioxidant Activity : Peptides derived from various sources have demonstrated the ability to scavenge free radicals, thus providing protective effects against oxidative stress .
- Antimicrobial Properties : Some studies suggest that certain sequences within this peptide may exhibit antimicrobial activity, potentially serving as a template for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activities of peptides similar to this compound:
- Study on Antihypertensive Peptides : A study demonstrated that peptides with specific sequences could significantly reduce systolic blood pressure in hypertensive rats. The mechanisms involved included modulation of sodium reabsorption and reduction of oxidative stress .
- Antioxidant Peptide Research : Research has shown that peptides derived from food proteins can exhibit strong antioxidant properties, with implications for preventing chronic diseases related to oxidative damage .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other bioactive peptides:
Peptide Sequence | Molecular Weight | Biological Activity | Source |
---|---|---|---|
H-Tyr-Ser-Met... | 2480 Da | Antihypertensive, Antioxidant | Synthetic |
QIGLF | 1007 Da | Antihypertensive | Egg White |
LAPYK | 600 Da | Antioxidant | Marine Sources |
Properties
Molecular Formula |
C100H165N25O28S2 |
---|---|
Molecular Weight |
2229.7 g/mol |
IUPAC Name |
(4S)-5-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C100H165N25O28S2/c1-13-53(6)77(95(149)108-49-76(134)135)120-93(147)72(51-127)119-89(143)68(45-52(4)5)115-84(138)64(29-23-41-107-100(105)106)111-91(145)70(48-74(104)131)116-90(144)69(47-58-25-17-16-18-26-58)117-94(148)73-30-24-42-125(73)99(153)79(55(8)15-3)122-96(150)78(54(7)14-2)121-87(141)63(28-20-22-40-102)110-86(140)67(38-44-155-12)114-97(151)80(56(9)128)124-98(152)81(57(10)129)123-88(142)65(35-36-75(132)133)112-83(137)62(27-19-21-39-101)109-85(139)66(37-43-154-11)113-92(146)71(50-126)118-82(136)61(103)46-59-31-33-60(130)34-32-59/h16-18,25-26,31-34,52-57,61-73,77-81,126-130H,13-15,19-24,27-30,35-51,101-103H2,1-12H3,(H2,104,131)(H,108,149)(H,109,139)(H,110,140)(H,111,145)(H,112,137)(H,113,146)(H,114,151)(H,115,138)(H,116,144)(H,117,148)(H,118,136)(H,119,143)(H,120,147)(H,121,141)(H,122,150)(H,123,142)(H,124,152)(H,132,133)(H,134,135)(H4,105,106,107)/t53-,54-,55-,56+,57+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-,81-/m0/s1 |
InChI Key |
OUOHEDUOIQGAJY-KYMMBADZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
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